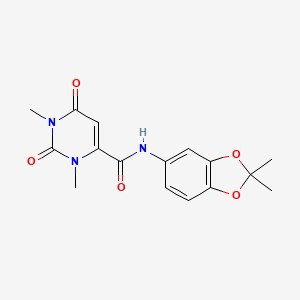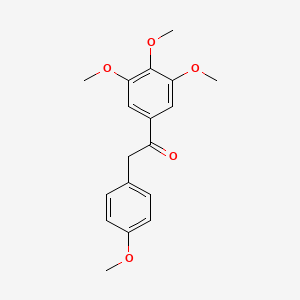![molecular formula C21H15N5O B11048430 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile](/img/structure/B11048430.png)
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE is a complex organic compound that features a triazole ring, a cyano group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE typically involves multiple steps. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials and photonic devices.
作用機序
The mechanism of action of 4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding or other interactions with biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)BENZONITRILE: Similar structure but lacks the phenyl and ethenyl groups.
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-PHENYLPHENYL CYANIDE: Similar structure but lacks the ethenyl group.
Uniqueness
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE is unique due to the presence of both the phenyl and ethenyl groups, which can enhance its electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics.
特性
分子式 |
C21H15N5O |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
4-(4-acetyl-5-methyltriazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C21H15N5O/c1-14-21(15(2)27)24-25-26(14)20-11-19(13-23)18(12-22)10-17(20)9-8-16-6-4-3-5-7-16/h3-11H,1-2H3/b9-8+ |
InChIキー |
UUEAXHUVSSNXFH-CMDGGOBGSA-N |
異性体SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2/C=C/C3=CC=CC=C3)C#N)C#N)C(=O)C |
正規SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2C=CC3=CC=CC=C3)C#N)C#N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11048351.png)

![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)

![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048381.png)

![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![(1S,5R)-N-(3,5-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11048392.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11048407.png)

![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)
